molecular formula C12H12N4OS B294237 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294237
M. Wt: 260.32 g/mol
InChI Key: RTDWIOQUTCNQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as ETT, is a heterocyclic compound that has gained significant attention due to its potential applications in medicinal chemistry. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activities by interacting with specific targets in the body. For example, it has been suggested that 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects. For example, it has been reported to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in animal models. 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various physiological processes. However, one limitation of using 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods for producing 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives. Another area of focus is the investigation of 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various physiological processes.

Synthesis Methods

The synthesis of 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep reaction process. The starting materials for the synthesis include 2-ethoxyaniline and thiosemicarbazide. The first step involves the condensation of 2-ethoxyaniline with thiosemicarbazide to form 2-ethoxy-N'-phenylthiocarbonohydrazide. This intermediate is then reacted with acetic anhydride and phosphorus oxychloride to form 6-(2-ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 6-(2-Ethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and α-glucosidase, which are involved in various physiological processes.

properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4OS/c1-3-17-10-7-5-4-6-9(10)11-15-16-8(2)13-14-12(16)18-11/h4-7H,3H2,1-2H3

InChI Key

RTDWIOQUTCNQJT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C

Origin of Product

United States

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